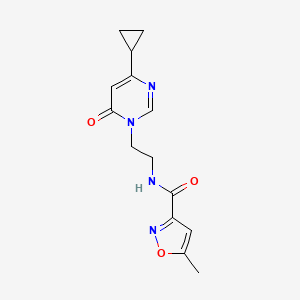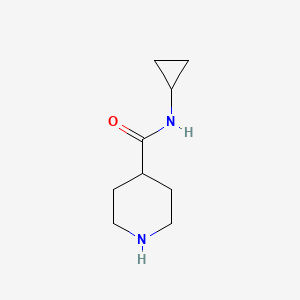
4-Methyl-1-(methylamino)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-1-(methylamino)cyclohexanecarbonitrile” is a chemical compound with the CAS Number: 790263-34-2 . It has a molecular weight of 152.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-1-(methylamino)cyclohexanecarbonitrile . The InChI code is 1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 152.24 .Applications De Recherche Scientifique
Pharmaceutical Research Building Block
- (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a derivative of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, is synthesized for pharmaceutical research. This compound serves as a highly functionalized and potentially useful building block in pharmaceutical research, prepared via an efficient two-step sequence from readily available materials (Bish et al., 2010).
Radical Cyclization in Organic Chemistry
- Radical cyclization of compounds similar to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, such as 1-(2-bromophenylamino)cyclohexanecarbonitriles, leads to the formation of spiro[2H-indole-2-cyclohexan]-3(1H)-imines and related compounds. This process is pivotal in organic synthetic methods for constructing complex molecular architectures (Sulsky et al., 1999).
Material Science and Polymer Research
- In material science, derivatives of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile are used in electrostatic polymer processing. For instance, isotactic poly(4-methyl-1-pentene) fibrous membranes, involving cyclohexane as a solvent, demonstrate various morphologies useful in medical applications. The study of different solvent systems, including cyclohexane mixtures, is essential for understanding and improving the properties of these polymers (Lee et al., 2006).
Photochemical Studies
- The compound 4-methyl-2-quinolinecarbonitrile, closely related to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, has been studied for its photochemical properties. Research in this area focuses on the effects of external magnetic fields on the photosubstitution reactions of such compounds, which is significant in understanding photochemical reaction mechanisms (Hata & Nishida, 1985).
Anticonvulsant Enaminones
- Cyclohexenecarbonitriles, structurally similar to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, are significant in the synthesis of anticonvulsant enaminones. These compounds are valuable for medicinal chemistry, particularly in developing treatments for epilepsy (Kubicki et al., 2000).
Chemical Synthesis and Reactions
- The conversion of ketones to nitriles, specifically cyclohexanecarbonitrile, is an important process in chemical synthesis. Such transformations are key in preparing various intermediates used in a wide range of chemical and pharmaceutical applications (Wender et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-1-(methylamino)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYWYHKMZWCSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(methylamino)cyclohexanecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)


![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)

![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)
![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)
![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)
amine dihydrochloride](/img/no-structure.png)

